molecular formula C8H13N B3380958 3,3-Dimethylcyclopentane-1-carbonitrile CAS No. 212382-63-3

3,3-Dimethylcyclopentane-1-carbonitrile

Cat. No.: B3380958
CAS No.: 212382-63-3
M. Wt: 123.2 g/mol
InChI Key: WTKDBKTUOXTJQH-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C8H13N. It is a cycloalkane derivative featuring a cyclopentane ring with a cyano group (-CN) attached to the first carbon and two methyl groups (-CH3) attached to the third carbon. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Hydrocyanation of 3,3-Dimethylcyclopentene: This method involves the addition of hydrogen cyanide (HCN) to 3,3-dimethylcyclopentene in the presence of a suitable catalyst, such as a palladium complex.

  • Cyanation of 3,3-Dimethylcyclopentanol: Another approach is the conversion of 3,3-dimethylcyclopentanol to the corresponding nitrile using reagents like thionyl chloride (SOCl2) followed by reaction with potassium cyanide (KCN).

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrocyanation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation to remove impurities.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

  • Reduction: The cyano group can be reduced to form amines.

  • Substitution: The hydrogen atoms on the cyclopentane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation with bromine (Br2) in the presence of light.

Major Products Formed:

  • Oxidation: 3,3-Dimethylcyclopentane-1-carboxylic acid.

  • Reduction: 3,3-Dimethylcyclopentanamine.

  • Substitution: Bromo-substituted derivatives of 3,3-dimethylcyclopentane.

Scientific Research Applications

3,3-Dimethylcyclopentane-1-carbonitrile is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-dimethylcyclopentane-1-carbonitrile exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 3,3-Dimethylcyclopentane-1-carboxylic acid: This compound differs by having a carboxylic acid group instead of a cyano group.

  • 3,3-Dimethylcyclopentanamine: This compound has an amine group instead of a cyano group.

  • 3,3-Dimethylcyclopentene: This compound lacks the cyano group and is an unsaturated hydrocarbon.

Uniqueness: 3,3-Dimethylcyclopentane-1-carbonitrile is unique due to its combination of a cyano group and methyl groups on a cyclopentane ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

3,3-dimethylcyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-8(2)4-3-7(5-8)6-9/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKDBKTUOXTJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289897
Record name 3,3-Dimethylcyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212382-63-3
Record name 3,3-Dimethylcyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212382-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylcyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclopentane-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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